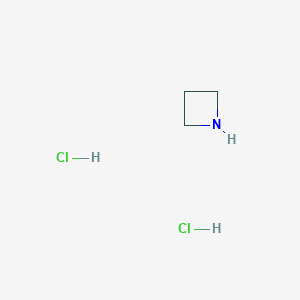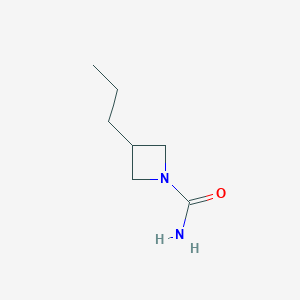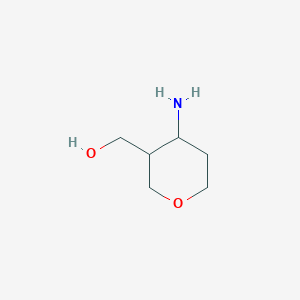
Azetidine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azetidine dihydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics
Preparation Methods
Synthetic Routes and Reaction Conditions: Azetidine dihydrochloride can be synthesized through several methods. . This photochemical reaction is highly efficient and proceeds with high regio- and stereoselectivity. Another method involves the nucleophilic substitution reactions with nitrogen nucleophiles or the reduction of β-lactams .
Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the aforementioned synthetic routes. The process may include additional steps such as purification and crystallization to obtain the compound in its dihydrochloride form.
Chemical Reactions Analysis
Types of Reactions: Azetidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form azetidine N-oxides.
Reduction: Reduction reactions can convert this compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include azetidine N-oxides, substituted azetidines, and azetidine amines.
Scientific Research Applications
Azetidine dihydrochloride has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of azetidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily driven by the ring strain of the azetidine ring, which facilitates bond cleavage and functionalization. In biological systems, this compound may interact with enzymes and receptors, leading to various biochemical effects.
Comparison with Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and reactivity.
Uniqueness: Azetidine dihydrochloride is unique due to its balanced ring strain, which provides a combination of stability and reactivity that is not observed in aziridines or pyrrolidines. This makes it a valuable compound in various chemical and biological applications.
Properties
Molecular Formula |
C3H9Cl2N |
|---|---|
Molecular Weight |
130.01 g/mol |
IUPAC Name |
azetidine;dihydrochloride |
InChI |
InChI=1S/C3H7N.2ClH/c1-2-4-3-1;;/h4H,1-3H2;2*1H |
InChI Key |
GNMZOTQIHJUMJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC1.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carbonitrile](/img/structure/B11922958.png)
![7-Methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11922962.png)

![5-Fluoroimidazo[1,2-a]pyridin-3-amine](/img/structure/B11922973.png)




![Imidazo[1,5-a]pyridin-1-amine](/img/structure/B11923001.png)
![3-Methylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11923007.png)

![1-{Bicyclo[1.1.1]pentan-1-yl}azetidin-3-amine](/img/structure/B11923042.png)

